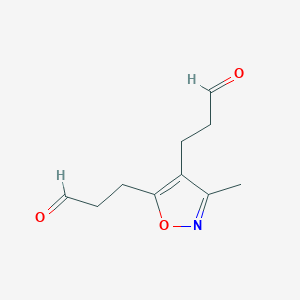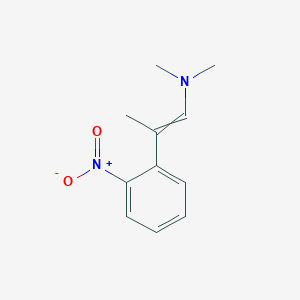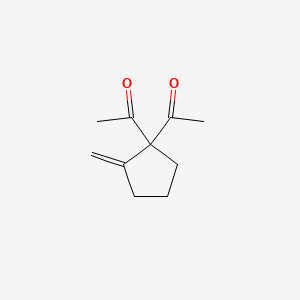
1,1'-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one) is an organic compound characterized by its unique structure, which includes a cyclopentane ring with a methylene group and two ethanone groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one) typically involves the reaction of cyclopentanone with methylene iodide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a cyclopentylidene intermediate, which then reacts with ethanone to form the final product. The reaction conditions usually require an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one) involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The pathways involved may include the formation of covalent bonds with amino acid residues, leading to changes in protein structure and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one): Similar structure but with an octylidene group instead of a methylene group.
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Contains a disulfane linkage and phenylene groups instead of a cyclopentane ring.
Uniqueness
1,1’-(2-Methylidenecyclopentane-1,1-diyl)di(ethan-1-one) is unique due to its specific combination of a cyclopentane ring with a methylene group and two ethanone groups.
Eigenschaften
CAS-Nummer |
88459-74-9 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(1-acetyl-2-methylidenecyclopentyl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-7-5-4-6-10(7,8(2)11)9(3)12/h1,4-6H2,2-3H3 |
InChI-Schlüssel |
SCKIDOOHGWDNOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCCC1=C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
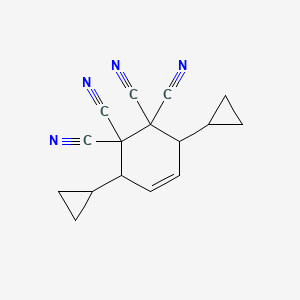
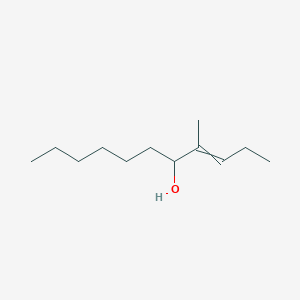
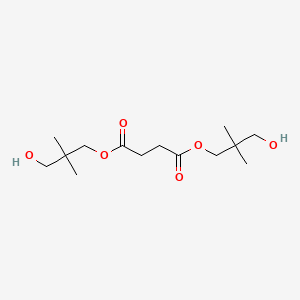
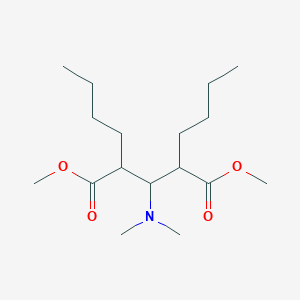
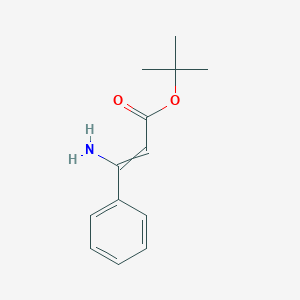
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)

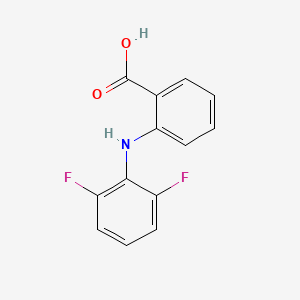
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
